![molecular formula C14H26N2O4 B15308295 Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
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Overview
Description
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis due to its unique structural properties and reactivity patterns. The presence of the Boc group makes it particularly useful in various chemical transformations and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The protected amine is then subjected to esterification with methyl chloroacetate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the steric and electronic effects of the Boc group, which can modulate its interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminocyclohexyl)acetate: Lacks the Boc protecting group, making it more reactive but less stable.
tert-Butyl 2-(4-aminocyclohexyl)acetate: Similar structure but with different protecting groups, affecting its reactivity and applications.
Uniqueness
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is unique due to the presence of the Boc group, which provides stability and selectivity in reactions. This makes it particularly valuable in synthetic organic chemistry and various research applications .
Biological Activity
Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate, a compound notable for its structural complexity and potential applications in pharmaceutical chemistry, has garnered attention for its biological activities. This article delves into the compound's properties, synthesis, and biological implications based on available research findings.
Compound Overview
- IUPAC Name : Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
- Molecular Formula : C14H26N2O4
- Molecular Weight : Approximately 286.37 g/mol
- Physical State : Oily liquid or solid depending on synthesis and storage conditions.
The compound's structure includes a methyl ester, an amine group, and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its biological activity and synthesis pathways.
Synthesis Pathways
Methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate can be synthesized through various methods, typically involving multi-step reactions that start from precursors like 1,4-cyclohexanedione. The synthetic routes often focus on achieving high yields and purity necessary for biological testing.
Potential Pharmacological Applications
- Neuropharmacology : Given the structural resemblance to known psychoactive drugs such as Cariprazine, this compound may play a role in modulating neurotransmitter activity.
- Pharmaceutical Intermediates : It serves as an intermediate in synthesizing various therapeutic agents, indicating its importance in drug development processes .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural characteristics of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate against similar compounds:
This table illustrates the distinctiveness of methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate in terms of potential biological activities and applications.
Case Studies and Research Findings
While direct case studies on methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate are scarce, insights can be drawn from related compounds:
- Antimicrobial Activity : Similar compounds have exhibited activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. For instance, certain derivatives showed MIC values ranging from 0.5 to 8 µg/mL against these pathogens .
- Cancer Research : Compounds structurally related to methyl 2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate have demonstrated selective cytotoxicity towards cancer cell lines, indicating potential for further exploration in oncological therapies .
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
methyl 2-(4-aminocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h9-11H,5-8,15H2,1-4H3,(H,16,18) |
InChI Key |
IOVITUHRWHBMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC(CC1)N)C(=O)OC |
Origin of Product |
United States |
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